![molecular formula C17H19N5O B2795023 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1286696-50-1](/img/structure/B2795023.png)
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a hybrid heterocyclic molecule featuring a benzo[d]imidazo[1,2-a]imidazole core linked via a propan-1-one chain to a 3,5-dimethylpyrazole moiety. This structure combines two pharmacologically significant heterocyclic systems: the benzoimidazoimidazole scaffold, which contributes to π-π stacking and hydrogen-bonding interactions, and the dimethylpyrazole group, which may enhance metabolic stability and lipophilicity.
Propriétés
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-13(12(2)20-19-11)7-8-16(23)22-10-9-21-15-6-4-3-5-14(15)18-17(21)22/h3-6H,7-10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVETANMHYWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN3C2=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Imidazo-Triazinones ()
Core Structure: 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives (e.g., 6a–h) feature a fused imidazo-triazinone system with substituents at the 7-position. Key Differences:
- The dimethylpyrazole group in the target compound may offer steric and electronic advantages over the diphenyl substituents in 6a–h. Synthesis: Imidazo-triazinones were synthesized via reactions of hydrazinyl intermediates with hydrazonoyl halides, whereas the target compound’s synthesis likely requires alternative strategies for fusing the benzoimidazole system .
Triazole-Imidazole Derivatives ()
Core Structure : [3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazoles (e.g., C1–C9 ) combine two imidazole rings with a central triazole.
Key Differences :
- The dimethylpyrazole substituent may reduce steric hindrance compared to the diphenyl groups in C1–C9. Synthesis: Triazole-imidazole hybrids were synthesized via one-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .
Pyrazole-Imidazolones ()
Core Structure : 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones feature an imidazolone linked to a pyrazol-3(2H)-one.
Key Differences :
- The propan-1-one linker may offer better solubility than the arylidene substituents in these analogs. Synthesis: Pyrazole-imidazolones were synthesized using 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one as an intermediate, highlighting the versatility of pyrazole derivatives in heterocyclic chemistry .
Key Observations :
- Diphenyl groups in imidazo-triazinones (6a–h) correlate with antifungal activity, suggesting that aromatic substituents enhance target binding .
- Triazole-imidazole hybrids (C1–C9 ) show broad-spectrum activity, likely due to their dual heterocyclic systems .
- The propan-1-one linker in the target compound may mimic the ketone functionality in pyrazole-imidazolones, which is critical for microbial growth inhibition .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise functionalization : Prioritize introducing the benzoimidazoimidazole core first, followed by coupling with the pyrazole moiety (see analogous protocols in imidazo[1,2-a]pyrimidine synthesis ).
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Recrystallization in ethanol or acetonitrile enhances final purity .
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading) impacting yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR with DEPT-135 to confirm proton environments and quaternary carbons, especially for the fused benzoimidazoimidazole system .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry and confirm the fused heterocyclic core (see PDB ID 4UB for analogous structures) .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC endpoints .
- Enzyme Inhibition : Test against kinases or oxidases (e.g., MAO-B) via fluorometric or colorimetric assays (e.g., Amplex Red for H2O2 detection) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to predict transition states and optimize synthetic routes .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), prioritizing substituents that improve binding affinity .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
Q. How can researchers resolve contradictions in biological activity data across different assays or cell lines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl on pyrazole) to isolate contributing groups .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .
- Assay Validation : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility or bioavailability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and block susceptible sites .
Data Analysis & Experimental Design
Q. How should researchers statistically analyze variability in synthetic yield or bioactivity data?
- Methodological Answer :
- ANOVA : Compare means across experimental groups (e.g., catalyst types) to identify significant factors .
- Principal Component Analysis (PCA) : Reduce dimensionality in multivariate datasets (e.g., substituent effects on activity) .
Q. What experimental controls are critical when evaluating this compound’s mechanism of action?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.